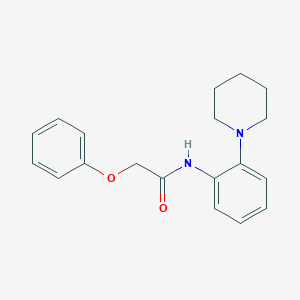![molecular formula C17H15ClN2O4S B244952 Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B244952.png)
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA is a member of the thiophene family of compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is not fully understood, but it is thought to act through a variety of different pathways. Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, and may also act as an inhibitor of certain neurotransmitter receptors in the brain.
Biochemical and physiological effects:
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cell lines, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to reduced tumor growth. In the brain, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to regulate the activity of certain neurotransmitter receptors, and may also have neuroprotective effects.
実験室実験の利点と制限
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and has been extensively studied for its biological activity. However, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate, which may have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the role of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate in regulating neuronal activity and synaptic plasticity, which may have implications for the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanisms of action of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate and its potential applications in scientific research.
合成法
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to have anti-tumor activity in a number of different cancer cell lines, and may be useful as a chemotherapeutic agent. In neuroscience, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been studied for its potential role in regulating neuronal activity and synaptic plasticity. Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has also been investigated as a potential lead compound for the development of new drugs targeting a variety of different biological pathways.
特性
分子式 |
C17H15ClN2O4S |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
methyl 5-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O4S/c1-9-6-11(4-5-13(9)18)24-8-14(21)20-16-12(7-19)10(2)15(25-16)17(22)23-3/h4-6H,8H2,1-3H3,(H,20,21) |
InChIキー |
SZLVBSKRUGSZTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)





![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)


![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)